

# Physicochemical Properties of Azithromycin Dihydrate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Azithromycin hydrate

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This technical guide provides a comprehensive overview of the core physicochemical properties of azithromycin dihydrate, a widely used macrolide antibiotic. The following sections detail its structural characteristics, solubility profile, thermal behavior, solid-state properties, and stability, supported by experimental data and methodologies.

## General Information

Azithromycin dihydrate is the hydrated form of azithromycin, an azalide subclass of macrolide antibiotics.[1] It is a white to almost white crystalline powder.[2] The chemical structure of azithromycin differs from erythromycin by the incorporation of a methyl-substituted nitrogen atom into the lactone ring, which enhances its stability in acidic environments.[3]

Table 1: General Properties of Azithromycin Dihydrate

Property	Value	Reference(s)
Molecular Formula	$C_{38}H_{72}N_2O_{12} \cdot 2H_2O$	[4]
Molecular Weight	785.02 g/mol	[5]
CAS Number	117772-70-0	[5]
Appearance	White to almost white crystalline powder	[2]
pKa (Strongest Basic)	9.57	[6]
logP	3.03	[7]

## Solubility

The solubility of azithromycin dihydrate is a critical factor influencing its formulation and bioavailability. It is sparingly soluble in water and exhibits varying solubility in different organic solvents.

Table 2: Solubility of Azithromycin Dihydrate in Various Solvents

Solvent	Solubility	Temperature	Reference(s)
Water	Insoluble (<1 mg/mL)	25°C	[5]
Ethanol	100 mg/mL (127.38 mM)	25°C	[5]
DMSO	100 mg/mL (127.38 mM)	25°C	[5]
Propylene Glycol	Maximum solubility among tested non-volatile solvents	Not Specified	[8]
Ethanol:PBS (pH 7.2) (1:1)	~0.50 mg/mL	Not Specified	[9]
Acetone + Water mixtures	Solubility increases with temperature and acetone content	283.15 K to 323.15 K	[10]

## Experimental Protocol: Solubility Determination (Static Method)

The solubility of azithromycin dihydrate in binary solvent mixtures can be determined using a static equilibrium method.

- Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller.
- Procedure:
  - An excess amount of azithromycin dihydrate is added to a known volume of the solvent mixture in the vessel.
  - The suspension is stirred at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
  - After reaching equilibrium, the stirring is stopped, and the suspension is allowed to settle.

- An aliquot of the supernatant is withdrawn, filtered through a suitable membrane filter (e.g., 0.45  $\mu\text{m}$ ), and diluted appropriately.
- The concentration of azithromycin in the diluted solution is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Parameters:
  - Temperature Range: 283.15 K to 323.15 K.
  - Solvent Systems: e.g., acetone + water binary mixtures.

## Thermal Properties

The thermal behavior of azithromycin dihydrate is crucial for understanding its stability during manufacturing and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for its characterization.

Table 3: Thermal Properties of Azithromycin Dihydrate

Property	Value	Conditions	Reference(s)
Melting Point (DSC)	Endothermic peak at 115.77°C	-	[11]
Dehydration (TGA)	Weight loss of 4.38% (corresponds to two water molecules)	Heating up to 120°C	[4]
Dehydration and Melting	Occur simultaneously	Various thermal analysis conditions	[12]

## Experimental Protocol: Differential Scanning Calorimetry (DSC)

- Instrument: A calibrated DSC instrument.

- **Sample Preparation:** 10-15 mg of azithromycin dihydrate is accurately weighed into an aluminum pan. The pan can be sealed or left open depending on the desired measurement. An empty pan is used as a reference.
- **Analysis Conditions:**
  - **Heating Rate:** A typical heating rate is 2°C/min.
  - **Temperature Range:** 0°C to 250°C.
  - **Purge Gas:** Nitrogen, at a constant flow rate.
  - **Calibration:** The instrument is calibrated for temperature and enthalpy using an indium standard.

## Experimental Protocol: Thermogravimetric Analysis (TGA)

- **Instrument:** A calibrated TGA instrument.
- **Sample Preparation:** 1-5 mg of azithromycin dihydrate is placed in an aluminum pan.
- **Analysis Conditions:**
  - **Heating Rate:** A slow heating rate, such as 1°C/min, is used.
  - **Temperature Range:** Ambient to 250°C.
  - **Purge Gas:** Nitrogen, at a flow rate of 40 ml/min.

## Solid-State Properties

The crystalline form of azithromycin dihydrate is important for its stability and pharmaceutical processing. X-ray Powder Diffraction (XRPD) and Fourier-Transform Infrared (FTIR) Spectroscopy are fundamental for its solid-state characterization.

## X-ray Powder Diffraction (XRPD)

XRPD is used to identify the crystalline structure of azithromycin dihydrate. The dihydrate form has a characteristic diffraction pattern with intense peaks at specific  $2\theta$  angles. A prominent peak is observed around  $9.90^\circ 2\theta$ .<sup>[13]</sup>

## Experimental Protocol: X-ray Powder Diffraction (XRPD)

- Instrument: A powder X-ray diffractometer.
- Sample Preparation: A sufficient amount of the powdered sample is placed on a sample holder.
- Analysis Conditions:
  - Radiation: Cu K $\alpha$  radiation is commonly used.
  - Voltage and Current: The tube is typically operated at 45 kV and 40 mA.
  - Scan Range: Data is collected over an angular range of  $5^\circ$  to  $50^\circ 2\theta$ .
  - Temperature and Humidity: Analysis is performed at room temperature and controlled relative humidity.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the azithromycin molecule and the presence of water of hydration. The FTIR spectrum of azithromycin dihydrate shows characteristic absorption bands.

## Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrument: An FTIR spectrometer.
- Sample Preparation:
  - KBr Pellet Method: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

- Attenuated Total Reflectance (ATR): The sample is placed directly on the ATR crystal.
- Analysis Conditions:
  - Spectral Range: Typically  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Number of Scans: An average of multiple scans (e.g., 50) is taken to improve the signal-to-noise ratio.

## Stability

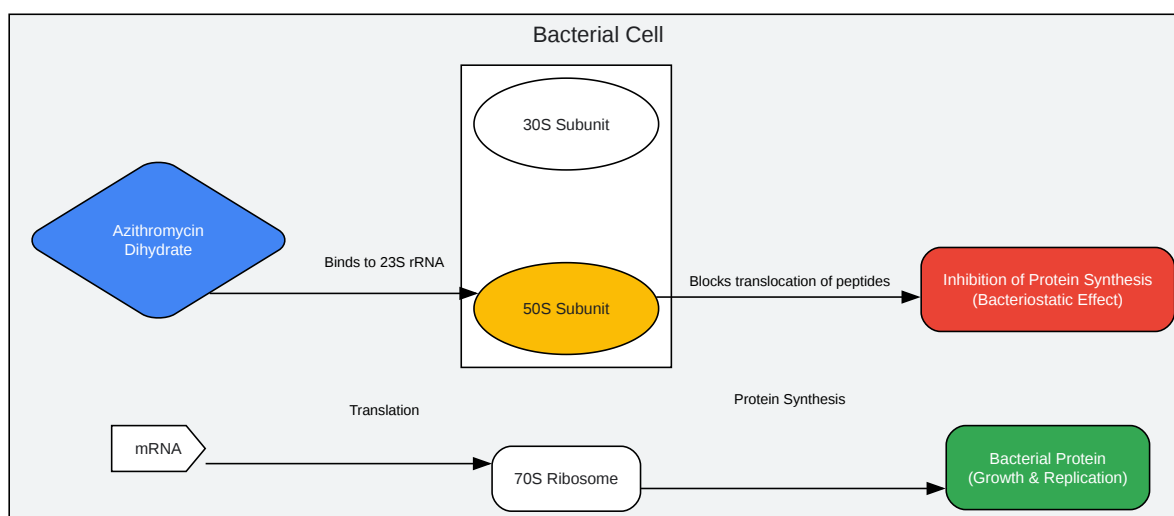
Azithromycin dihydrate is a stable form, but it can be affected by temperature and humidity. The anhydrous form of azithromycin is hygroscopic and tends to convert back to the dihydrate form in the presence of moisture.<sup>[12][14]</sup> Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

## Experimental Protocol: Stability Testing (ICH Guidelines)

- Storage Conditions:
  - Long-term:  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$  or  $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $65\% \text{ RH} \pm 5\% \text{ RH}$ .<sup>[15]</sup>
  - Accelerated:  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$ .<sup>[15]</sup>
- Testing Frequency:
  - Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.<sup>[15]</sup>
  - Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).<sup>[15]</sup>
- Analytical Methods: Validated stability-indicating analytical methods are used to monitor the drug substance for any changes in its physicochemical properties, purity, and potency.

## Mechanism of Action Visualization

Azithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process involves the binding of the drug to the 50S ribosomal subunit. The following diagram illustrates this mechanism.



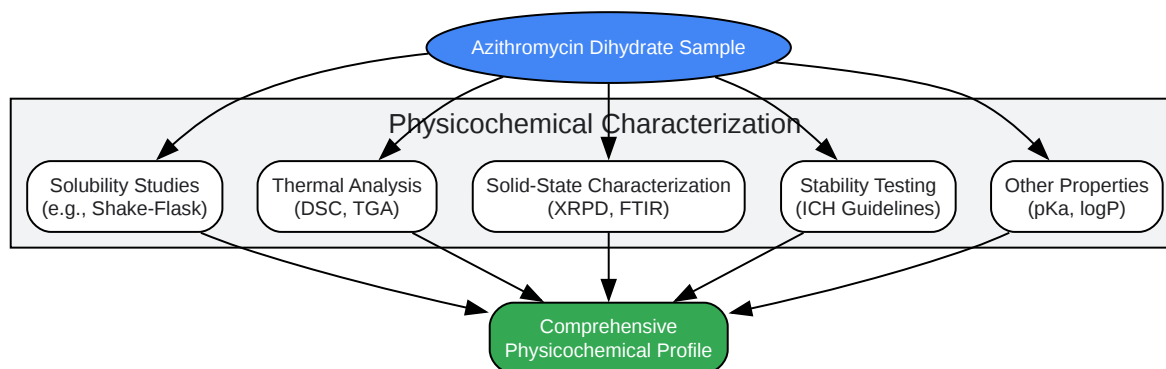
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Caption: Mechanism of action of Azithromycin.

## Physicochemical Characterization Workflow

The comprehensive characterization of azithromycin dihydrate involves a series of analytical techniques to determine its key properties. The following diagram outlines a typical experimental workflow.





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Caption: Experimental workflow for physicochemical characterization.

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